
TCV-309 chloride
Overview
Description
TCV-309 chloride (CAS: 121494-09-5) is a potent platelet-activating factor (PAF) antagonist with the molecular formula C₃₀H₃₄BrClN₄O₄ and a molecular weight of 629.97 . It is structurally characterized by a bicyclic framework with bromine and chlorine substituents, contributing to its high specificity for PAF receptors . Preclinical studies demonstrate its role in blocking PAF-mediated inflammatory responses, such as vascular permeability, leukocyte activation, and hemodynamic instability . Notably, TCV-309 attenuates endotoxin-induced hypotension and cardiac output decline in animal models by targeting both resistance and capacitance vessels . It is strictly reserved for research use, available in milligram-scale quantities for experimental applications .
Preparation Methods
The synthesis of TCV-309 (chloride) involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. Industrial production methods typically involve large-scale synthesis with stringent quality control measures to ensure high purity and efficacy .
Chemical Reactions Analysis
TCV-309 (chloride) primarily undergoes reactions typical of organic compounds containing functional groups such as amides and aromatic rings. It can participate in:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation and Reduction Reactions: These reactions are less common but can occur under specific conditions.
Hydrolysis: In the presence of water or aqueous solutions, TCV-309 (chloride) can hydrolyze to form its constituent components.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Pharmacological Profile
TCV-309 chloride has demonstrated efficacy in inhibiting PAF-induced platelet aggregation and has been shown to have beneficial effects in various animal models of shock and inflammation. The compound exhibits IC50 values indicating its potency in inhibiting PAF binding to platelets, with values of 33 nM for rabbit platelets and 58 nM for human platelets .
Key Pharmacological Effects
- Platelet Aggregation Inhibition : this compound effectively inhibits PAF-induced aggregation in both rabbit and human platelets.
- Hypotension Reversal : In rodent models, this compound has been shown to reverse hypotension induced by PAF and endotoxin with effective doses (ED50) ranging from 1.2 to 3.3 micrograms/kg .
- Cytokine Modulation : It significantly reduces the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 during endotoxemia, indicating its potential role in modulating inflammatory responses .
Anaphylactic Shock
This compound has been studied for its protective effects against anaphylactic shock, where it was found to significantly reduce mortality rates in animal models. The compound's ability to inhibit PAF-mediated pathways suggests its utility in managing severe allergic reactions .
Sepsis
In studies involving endotoxemia, this compound was administered to chimpanzees and demonstrated a marked reduction in cytokine levels compared to controls, indicating its potential as a therapeutic agent in sepsis management .
Renal Transplantation
Research has shown that this compound improves the function of renal grafts subjected to warm ischemia prior to transplantation. In a study involving rat models, administration of TCV-309 resulted in significantly lower myeloperoxidase activity (a marker for neutrophil infiltration) compared to controls, suggesting reduced postischemic injury .
Table 1: Summary of Pharmacological Effects of this compound
Application Area | Effect Observed | ED50 (µg/kg) | IC50 (nM) |
---|---|---|---|
Platelet Aggregation | Inhibition of PAF-induced aggregation | - | 33 (rabbit), 58 (human) |
Hypotension Reversal | Reversal of PAF-induced hypotension | 3.3 | - |
Cytokine Release | Reduction in TNF-alpha levels | - | - |
Anaphylactic Shock | Mortality reduction | - | - |
Renal Transplantation | Improved graft function | - | - |
Case Study 1: Anaphylactic Shock
In a controlled experiment, rats treated with this compound prior to inducing anaphylaxis showed a significant reduction in mortality compared to untreated controls. This highlights the compound's potential as a therapeutic intervention during severe allergic reactions.
Case Study 2: Endotoxemia
In chimpanzee models, administration of this compound during endotoxin exposure led to a significant decrease in peak TNF concentrations, demonstrating its capacity to modulate inflammatory responses effectively and potentially improve survival outcomes in sepsis .
Mechanism of Action
TCV-309 (chloride) exerts its effects by specifically inhibiting the binding of platelet activating factor to its receptor on platelets. This inhibition prevents the aggregation of platelets, which is a critical step in the formation of blood clots. The molecular targets involved include the platelet activating factor receptor and associated signaling pathways .
Comparison with Similar Compounds
Mechanism-Specific Efficacy: TCV-309 vs. Non-PAF Antagonists
Ibuprofen (Cyclooxygenase Inhibitor):
- Hypotension Management: In endotoxemic dogs, TCV-309 reduced both hypotension (45 ± 2 mmHg attenuation) and cardiac output decline, whereas ibuprofen only mitigated hypotension without improving cardiac output .
- Pathway Specificity: TCV-309 directly blocks PAF receptors, while ibuprofen inhibits prostanoid synthesis. Combined use partially restored blood pressure but failed to address cardiac dysfunction, highlighting divergent mechanisms .
Fucoidin (Selectin Inhibitor):
- This underscores TCV-309’s specificity to PAF-mediated vascular effects rather than selectin-dependent leukocyte adhesion .
Structural and Pharmacokinetic Comparisons
- Molecular Complexity: TCV-309’s brominated/chlorinated structure enhances receptor binding affinity compared to simpler PAF antagonists .
Clinical vs. Experimental Utility
- Limitations: Unlike clinically approved drugs (e.g., ibuprofen), TCV-309 remains restricted to research due to insufficient human safety data .
Key Research Findings
Biological Activity
TCV-309 chloride, a potent and selective antagonist of platelet-activating factor (PAF), has garnered attention for its significant biological activity in various pathological conditions, particularly in shock and inflammatory responses. This article delves into the compound's pharmacological effects, clinical applications, and research findings, supported by data tables and case studies.
Overview of this compound
Chemical Structure and Properties
- Chemical Name : this compound
- Molecular Formula : C30H34BrClN4O4
- Molecular Weight : 629.97 g/mol
- CAS Number : 121494-09-5
TCV-309 functions primarily as a PAF antagonist, inhibiting the actions of PAF, which is known to play a critical role in inflammation, thrombosis, and anaphylaxis.
TCV-309 exerts its effects by binding to PAF receptors on platelets and other cells, thereby inhibiting PAF-induced aggregation and subsequent inflammatory responses. The compound has demonstrated high potency with IC50 values ranging from 27 to 58 nM across different species, indicating its effectiveness in blocking PAF activity in vitro .
In Animal Models
- Protection Against Shock
- Effects on Disseminated Intravascular Coagulation (DIC)
Parameter | Control Group | TCV-309 Treated Group |
---|---|---|
Platelet Count | Decreased | Ameliorated |
Plasma Fibrinogen | Decreased | Ameliorated |
Prothrombin Time (PT) | Prolonged | Normalized |
Activated Partial Thromboplastin Time (APTT) | Prolonged | Normalized |
Clinical Studies
A double-blind, randomized controlled trial evaluated the efficacy of TCV-309 in patients with septic shock. Key findings include:
- Patient Demographics : 98 patients with severe systemic inflammatory response syndrome (SIRS) were analyzed.
- Treatment Protocol : Patients received 1.0 mg/kg of TCV-309 or placebo intravenously twice daily for 14 days.
Outcome Measure | Placebo Group (%) | TCV-309 Group (%) |
---|---|---|
Overall Survival at Day 56 | 41.7 | 51.0 |
Mean Percentage of Failed Organs | 25.1 | 11.9 |
Recovery from Shock after Day 14 | 9/29 | 2/32 |
Despite no significant difference in overall mortality rates between groups (P = 0.47), TCV-309 treatment resulted in a statistically significant reduction in organ dysfunction (P = 0.04) and improved recovery rates from shock .
Safety Profile
The safety assessment indicated no significant difference in adverse events between the TCV-309 group and placebo, suggesting a favorable safety profile for clinical use .
Q & A
Basic Research Questions
Q. What experimental models are most suitable for studying TCV-309 chloride's hemodynamic effects in endotoxin-induced shock?
TCV-309's efficacy as a platelet-activating factor (PAF) antagonist has been tested in anesthetized dog models, where endotoxin-induced hypotension was measured via total peripheral resistance (TPR), cardiac output, and effective vascular compliance (EVC). These parameters are monitored using pressure transducers, amplifiers, and cardiac output computers. Central venous pressure and pulmonary capillary wedge pressure are critical for calculating resistance values . To minimize reflex responses, hexamethonium chloride is administered, and heparin is used for anticoagulation. This model replicates human septic shock pathophysiology and allows isolation of PAF-specific effects by comparing TCV-309 with cyclooxygenase inhibitors like ibuprofen .
Q. How does this compound modulate vascular resistance and compliance in endotoxemia?
TCV-309 attenuates endotoxin-induced hypotension by blocking PAF-mediated vasodilation in both resistance and capacitance vessels. In dog models, it reduces the drop in TPR and prevents blood pooling in capacitance vessels (indicated by normalized EVC). This dual action distinguishes it from cyclooxygenase inhibitors, which only partially mitigate hypotension . Methodologically, EVC is measured by injecting/withdrawing blood into the aorta and calculating the volume-pressure ratio, following protocols by Munzel et al. (1988) .
Q. What biochemical assays validate this compound's antagonism of PAF receptors?
Radioligand binding assays using tritium-labeled PAF are standard for confirming TCV-309's receptor affinity. Competitive inhibition curves and IC₅₀ values quantify its potency. Additionally, functional assays (e.g., platelet aggregation inhibition) in human or animal platelets are used, with results cross-validated via hemodynamic studies in vivo .
Advanced Research Questions
Q. How should researchers resolve contradictions in TCV-309's efficacy across different endotoxemia models?
Discrepancies in outcomes (e.g., cardiac output recovery in dogs vs. rodents) may stem from species-specific PAF receptor expression or differences in endotoxin dosing. A stratified analysis of receptor density (via Western blot or qPCR) and dose-response curves in multiple species is recommended. Meta-analytical approaches, as outlined in qualitative research frameworks, can identify confounding variables like anesthesia type or baseline hemodynamic status .
Q. What statistical methods are optimal for analyzing TCV-309's hemodynamic data?
One-way ANOVA with post-hoc Tukey tests is suitable for comparing treatment groups (e.g., TCV-309 vs. ibuprofen). For longitudinal data (e.g., blood pressure over time), repeated-measures ANOVA or mixed-effects models account for intra-subject variability. In studies with small sample sizes (e.g., n=6–8 dogs per group), non-parametric tests like Kruskal-Wallis may reduce Type I errors .
Q. How can researchers isolate PAF-specific effects from prostanoid pathways when using TCV-309?
Co-administration with cyclooxygenase inhibitors (e.g., ibuprofen) and measurement of plasma 6-keto-PGF₁α and PGE₂ via radioimmunoassay clarify pathway-specific contributions. In dog models, TCV-309 alone restores cardiac output, while ibuprofen only mitigates hypotension, suggesting PAF’s dominant role in cardiac dysfunction .
Q. What methodologies quantify TCV-309's impact on inflammatory cell infiltration in organ preservation?
In rat kidney preservation studies, graft neutrophil infiltration is measured via myeloperoxidase (MPO) assays or histopathology. TCV-309 reduces MPO activity by >50% compared to controls, validated through spectrophotometric methods. Functional outcomes (e.g., serum creatinine) should correlate with cellular data to confirm therapeutic relevance .
Q. Methodological Guidance
Q. How to design a dose-escalation study for TCV-309 in preclinical sepsis models?
- Primary endpoints : Mean arterial pressure (MAP), cardiac output, and survival rate.
- Dosing : Start with 0.1 mg/kg (effective in dogs) and escalate by 0.05 mg/kg increments.
- Controls : Include PAF-challenged animals without treatment and ibuprofen-combination groups.
- Analysis : Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to link plasma concentration to hemodynamic effects .
Q. What biomarkers validate TCV-309's anti-inflammatory effects beyond hemodynamics?
- Plasma cytokines : TNF-α, IL-6 (via ELISA).
- Neutrophil activation : CD11b expression (flow cytometry).
- Oxidative stress : Malondialdehyde (MDA) levels (thiobarbituric acid assay). Correlate these with EVC and TPR to establish multifactorial efficacy .
Q. How to address publication bias in TCV-309 research?
Systematic reviews should include grey literature (e.g., conference abstracts) and unpublished data from clinical trial registries. Tools like the Cochrane Risk of Bias Assessment ensure quality control. For meta-analyses, funnel plots and Egger’s test detect asymmetry indicative of bias .
Properties
IUPAC Name |
2-[3-(N-(5-bromo-1-propylpyridin-1-ium-3-carbonyl)anilino)propanoylamino]ethyl 3,4-dihydro-1H-isoquinoline-2-carboxylate;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33BrN4O4.ClH/c1-2-15-33-20-25(19-26(31)22-33)29(37)35(27-10-4-3-5-11-27)17-13-28(36)32-14-18-39-30(38)34-16-12-23-8-6-7-9-24(23)21-34;/h3-11,19-20,22H,2,12-18,21H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBWMSZWQSYEBPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+]1=CC(=CC(=C1)Br)C(=O)N(CCC(=O)NCCOC(=O)N2CCC3=CC=CC=C3C2)C4=CC=CC=C4.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34BrClN4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
630.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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